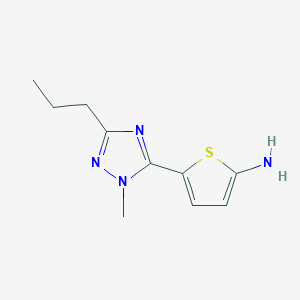
5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with a thiophene derivative under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-propyl-1H-1,2,4-triazole: Similar triazole structure but lacks the thiophene ring.
Thiophen-2-amine: Contains the thiophene ring but lacks the triazole moiety.
5-Amino-1H-1,2,4-triazole: Similar triazole structure with an amino group instead of the thiophene ring.
Uniqueness
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14N4S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-4-9-12-10(14(2)13-9)7-5-6-8(11)15-7/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
CAAPEXOPTWXOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=N1)C2=CC=C(S2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


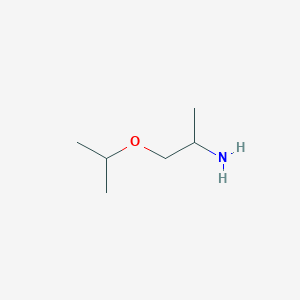
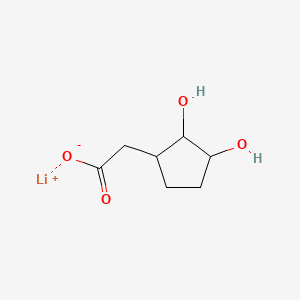
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
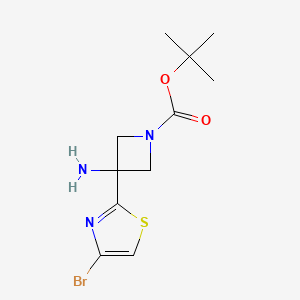


![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B13537056.png)
![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
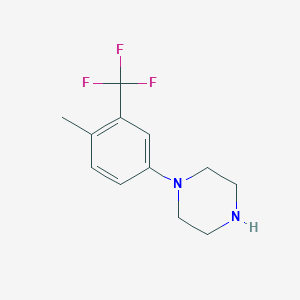
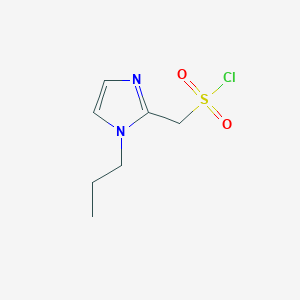
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)
